For example, the synthesis of 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides, which share structural similarities with the target compound, has been reported. [] This synthesis involved a multi-step process starting with the preparation of chalcones, followed by reaction with hydrazine hydrate to yield the pyrazoline ring. Further modifications then led to the final compounds.
Crystal structure analysis of similar compounds reveals that pyrazole rings often adopt a planar or near-planar conformation. [, , , , , , ] The conformation and spatial orientation of substituents on the pyrazole ring can vary depending on the nature and size of the substituents. These structural features can influence the molecule's interactions with biological targets and contribute to its pharmacological activity.
For example, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1- yl)-4-(trifluoromethyl)pyrimidines involved a cyclocondensation reaction of pyrazole derivatives with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones. [] This highlights the ability of pyrazoles to participate in ring-forming reactions.
For instance, 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides have been studied for their inhibitory activity against acetylcholinesterase (AChE), human carbonic anhydrase I (hCA I), and human carbonic anhydrase II (hCA II). [] Molecular docking studies suggested that these compounds bind to the active sites of these enzymes, potentially explaining their inhibitory effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: